5-Aminosalicylic acid-d3 (disodium)

Bioanalysis LC-MS/MS Method Validation

5-Aminosalicylic acid-d3 (disodium) is a deuterium-labeled internal standard designed for precise quantitation of mesalamine and N-acetyl-5-ASA in LC-MS/MS assays. Its near-identical physicochemical properties to the native analyte ensure parallel extraction recovery and co-elution, effectively compensating for matrix-induced ion suppression. This compound is essential for FDA and EMA-compliant bioanalytical method validation, supporting pharmacokinetic and bioequivalence studies.

Molecular Formula C7H5NNa2O3
Molecular Weight 200.12 g/mol
Cat. No. B12379033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminosalicylic acid-d3 (disodium)
Molecular FormulaC7H5NNa2O3
Molecular Weight200.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)C(=O)[O-])[O-].[Na+].[Na+]
InChIInChI=1S/C7H7NO3.2Na/c8-4-1-2-6(9)5(3-4)7(10)11;;/h1-3,9H,8H2,(H,10,11);;/q;2*+1/p-2/i1D,2D,3D;;
InChIKeyKWEDNXNTVOXIIU-FOLHUZJVSA-L
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Aminosalicylic Acid-d3 Disodium: Stable Isotope-Labeled Internal Standard for Mesalamine Bioanalysis


5-Aminosalicylic acid-d3 (disodium), also known as mesalamine-d3 disodium or 5-ASA-d3 disodium (molecular weight: 200.12), is a deuterium-labeled stable isotope analog of the anti-inflammatory drug 5-aminosalicylic acid (mesalamine) . This compound is specifically designed and synthesized for use as a stable isotope-labeled internal standard (SIL-IS) in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the precise measurement of mesalamine and its metabolites in complex biological matrices .

Why Non-Deuterated or Structural Analog Internal Standards Cannot Substitute for 5-Aminosalicylic Acid-d3 Disodium


In quantitative LC-MS/MS bioanalysis of mesalamine, substituting a deuterated internal standard with a non-deuterated structural analog (e.g., 4-ASA, penciclovir, or nortriptyline) introduces substantial analytical error due to differential behavior during sample preparation, chromatographic separation, and ionization [1]. Structural analogs may partition differently in protein precipitation solvents, exhibit distinct retention times under reversed-phase conditions, and fail to co-elute with the target analyte—a critical requirement for correcting matrix-induced ion suppression or enhancement effects [2]. Deuterated SIL-IS compounds such as 5-ASA-d3 share near-identical physicochemical properties with the native analyte, ensuring parallel recovery through extraction and simultaneous exposure to ionization conditions, thereby enabling accurate compensation for variable matrix effects and analyte loss throughout the analytical workflow .

Quantitative Performance Evidence: 5-Aminosalicylic Acid-d3 Disodium in Bioanalytical Method Validation


Correcting Ion Suppression: Deuterated IS vs. Structural Analog IS in Human Plasma LC-MS/MS

Stable isotopically labeled internal standards are the preferred choice for quantitative LC-MS/MS bioanalysis because they compensate for matrix effects and analyte loss more effectively than structural analogs [1]. Whereas non-deuterated structural analogs may exhibit divergent extraction recoveries and chromatographic retention times relative to the target analyte, deuterated SIL-IS compounds such as 5-ASA-d3 demonstrate near-identical behavior throughout sample preparation and analysis, thereby providing superior correction for ion suppression or enhancement [2].

Bioanalysis LC-MS/MS Method Validation Matrix Effects Mesalamine Quantification

Eliminating Ionization Variability: SIL-IS vs. No-IS or Surrogate IS in Plasma LC-MS/MS

Plasma matrix components can dramatically alter LC-MS/MS response through ion suppression or enhancement, introducing substantial variability in quantitative assays [1]. The incorporation of a stable isotope-labeled internal standard such as 5-ASA-d3, which co-elutes with the target analyte and experiences identical ionization conditions, enables precise tracking and correction of this variability throughout the analytical run [1].

Ion Suppression Matrix Effects LC-MS/MS Quantitation Therapeutic Drug Monitoring

Chromatographic Co-Elution: Deuterated IS vs. Structural Analog IS in Reversed-Phase LC-MS/MS

Multiple deuterium substitutions can sometimes alter molecular behavior sufficiently to cause chromatographic separation from the unlabeled compound, thereby exposing the internal standard to different instrumental conditions than the analyte [1]. For 5-aminosalicylic acid-d3 (three deuterium substitutions), this effect is typically minimal in reversed-phase LC systems; however, method developers should verify co-elution during validation to ensure optimal performance relative to structural analog internal standards that may exhibit significantly different retention times [2].

Chromatography Retention Time Shift Internal Standard Reversed-Phase LC

Primary Research and Industrial Applications for 5-Aminosalicylic Acid-d3 Disodium


Quantitative LC-MS/MS Method Development and Validation for Mesalamine in Human Plasma

5-Aminosalicylic acid-d3 disodium is the preferred internal standard for developing and validating LC-MS/MS methods to quantify mesalamine and its major metabolite N-acetyl-5-ASA in human plasma [1]. Its use enables accurate correction of matrix effects and analyte loss during protein precipitation extraction, ensuring the precision and accuracy required for regulatory bioanalytical method validation per FDA and EMA guidelines [2].

Clinical Pharmacokinetic and Bioequivalence Studies of Oral Mesalamine Formulations

For clinical trials evaluating the pharmacokinetics of oral mesalamine formulations (e.g., Asacol, Pentasa, Salofalk) or assessing bioequivalence between generic and reference products, 5-ASA-d3 disodium provides the analytical specificity necessary for precise measurement of plasma drug concentrations [3]. This compound supports the generation of reliable pharmacokinetic parameters including Cmax, Tmax, AUC, and elimination half-life that are essential for regulatory submissions [4].

Therapeutic Drug Monitoring of Mesalamine in Inflammatory Bowel Disease Patients

In clinical laboratory settings conducting therapeutic drug monitoring (TDM) for patients receiving mesalamine therapy for ulcerative colitis or Crohn's disease, 5-ASA-d3 disodium enables accurate quantification of plasma 5-ASA and N-acetyl-5-ASA concentrations [5]. Reliable TDM data can guide dose optimization, assess adherence, and identify patients with altered drug metabolism that may impact therapeutic response [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Aminosalicylic acid-d3 (disodium)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.